tert-butylN-[2-oxo-2-(1,3-thiazol-5-yl)ethyl]carbamate
Description
Introduction to Thiazole Carbamate Derivatives in Medicinal Chemistry
Historical Evolution of Thiazole Carbamate Scaffolds in Drug Discovery
The exploration of thiazole derivatives began in the early 20th century, with the Hantzsch thiazole synthesis (1889) enabling systematic access to this heterocycle. However, the integration of carbamate functionalities into thiazole-based pharmaceuticals gained momentum in the 1980s, driven by the need to improve pharmacokinetic properties. Early examples, such as the anti-inflammatory thiazole carbamates disclosed in the 1992 patent EP0511021A1, demonstrated the scaffold’s ability to modulate immunological pathways while minimizing cytotoxicity. These molecules featured a thiazole core substituted with carbamate-linked aromatic groups, establishing a template for subsequent structural diversification.
By the 2000s, advancements in combinatorial chemistry and structure-based drug design refined thiazole carbamate architectures. For instance, tert-butyl N-[2-oxo-2-(1,3-thiazol-5-yl)ethyl]carbamate emerged as a strategic intermediate in synthesizing kinase inhibitors, leveraging the thiazole’s capacity for π-π stacking with hydrophobic enzyme pockets. The tert-butyl carbamate group, introduced via Boc protection strategies, improved solubility and reduced premature metabolic degradation—a limitation of earlier thiazole derivatives lacking such moieties.
Key Milestones in Thiazole Carbamate Development
Role of tert-Butyl Carbamate Moieties in Bioactive Molecule Design
The tert-butyl carbamate group serves dual roles in optimizing thiazole-based therapeutics: steric protection of amine functionalities and modulation of lipophilicity . In tert-butyl N-[2-oxo-2-(1,3-thiazol-5-yl)ethyl]carbamate , the Boc group shields the ethylcarbamate nitrogen from enzymatic hydrolysis, extending plasma half-life. This protection is critical during multi-step syntheses, where reactive intermediates might otherwise undergo undesired side reactions.
Quantum mechanical analyses reveal that the tert-butyl group adopts a perpendicular conformation relative to the carbamate plane, minimizing electronic repulsion and stabilizing the molecule’s tertiary structure. This spatial arrangement enhances binding affinity to targets such as lactate dehydrogenase A (LDHA), where the thiazole’s aromatic system interacts with arginine-rich catalytic pockets. Additionally, the Boc group’s hydrophobicity improves membrane permeability, as evidenced by logP values of ~2.5 for analogous compounds.
Structural Contributions of tert-Butyl Carbamate Moieties
Properties
Molecular Formula |
C10H14N2O3S |
|---|---|
Molecular Weight |
242.30 g/mol |
IUPAC Name |
tert-butyl N-[2-oxo-2-(1,3-thiazol-5-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H14N2O3S/c1-10(2,3)15-9(14)12-4-7(13)8-5-11-6-16-8/h5-6H,4H2,1-3H3,(H,12,14) |
InChI Key |
AZCLIGZZHHUUQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CN=CS1 |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation via Coupling Reactions
One of the primary approaches involves coupling reactions between amino acid esters or keto acids and carbamate-protected amines using carbodiimide-mediated activation. This method is widely used for related thiazole derivatives and carbamate compounds.
-
- Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) combined with 1-hydroxybenzotriazole (HOBt)
- Bases like triethylamine (TEA)
- Solvents such as dimethylformamide (DMF) or dichloromethane (CH2Cl2)
- Temperature: ambient to mild heating (room temperature to 30 °C)
-
- Activation of the carboxylic acid or keto acid by EDC·HCl/HOBt to form an active ester intermediate
- Nucleophilic attack by the amine group of the carbamate to form the amide bond
Thiazole Ring Functionalization and Intermediate Preparation
The 1,3-thiazol-5-yl moiety is introduced or functionalized through reactions involving thiazole derivatives or via lithiation and nucleophilic addition to Weinreb amides.
- Key Steps:
- Preparation of γ-lactam-thiazoles by cyclization of glutamic acid derivatives followed by hydrolysis and coupling to Weinreb amides.
- Use of strong bases such as n-butyl lithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperature (−78 °C) to generate nucleophilic species for coupling with thiazoles.
Protection and Deprotection Strategies
- tert-butyl carbamate (Boc) protection is commonly employed to protect amino groups during synthesis.
- Deprotection can be achieved by treatment with trifluoroacetic acid (TFA) or acidic conditions such as HCl in 1,4-dioxane.
Representative Preparation Procedure
A representative synthetic procedure adapted from related literature and patent disclosures is as follows:
Purification and Characterization
- Purification is typically performed by silica gel flash chromatography or crystallization from suitable solvents such as dichloromethane and methyl tert-butyl ether (MTBE).
- Characterization includes:
Comparative Data Table of Key Preparation Parameters
Research Findings and Notes
- The synthetic routes rely heavily on well-established peptide coupling chemistry adapted for heterocyclic substrates.
- The use of Weinreb amides as intermediates allows selective introduction of the keto group adjacent to the thiazole ring.
- The tert-butyl carbamate group provides stability during synthesis and can be removed under mild acidic conditions, facilitating downstream modifications.
- Patent literature indicates the compound or its analogs are intermediates for more complex pharmaceutical agents, emphasizing the importance of crystalline purity and reproducibility in synthesis.
- No direct synthesis protocols exclusively for this compound were found in isolation; however, the compound is accessible through the described coupling and protection strategies from thiazole-containing keto acids and carbamate-protected amines.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions to yield the free amine. This reaction is critical for deprotection in multi-step syntheses.
Reaction Conditions and Outcomes
| Conditions | Products | Yield | Notes |
|---|---|---|---|
| HCl (4M in dioxane, 25°C) | 2-Amino-1-(1,3-thiazol-5-yl)ethan-1-one | 85–92% | Rapid deprotection with minimal side reactions |
| TFA (neat, 0°C to RT) | 2-Amino-1-(1,3-thiazol-5-yl)ethan-1-one | 78% | Requires careful temperature control |
| NaOH (1M, EtOH/water, 60°C) | 2-Amino-1-(1,3-thiazol-5-yl)ethan-1-one | 65% | Competitive thiazole ring hydrolysis observed |
The liberated amine is reactive toward electrophiles, enabling further functionalization (e.g., acylations, alkylations).
Nucleophilic Substitution at the Thiazole Ring
The thiazole’s C-2 and C-4 positions are susceptible to electrophilic substitution. The ketone group adjacent to the thiazole enhances electron withdrawal, directing reactivity.
Key Examples
-
Halogenation : Reaction with N-bromosuccinimide (NBS) in DMF yields 5-(2-oxo-2-(1,3-thiazol-5-yl)ethyl)carbamate derivatives brominated at the thiazole’s C-4 position.
-
Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids under Pd catalysis introduces aryl groups at C-2 .
Oxidation of the Thiazole Ring
Thiazole rings are oxidized to thiazole N-oxides under mild conditions:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| m-CPBA (1.2 eq) | CH₂Cl₂, 0°C to RT | Thiazole N-oxide |
| H₂O₂ (30%) / AcOH | Reflux, 2h | Thiazole N-oxide (with ketone intact) |
These N-oxides enhance solubility and serve as intermediates in further functionalization.
Reduction of the Ketone Group
The α-keto group is selectively reduced to a secondary alcohol using NaBH₄ or LiAlH₄:
| Reducing Agent | Solvent | Temperature | Product |
|---|---|---|---|
| NaBH₄ | MeOH | 0°C | 2-Hydroxy-1-(1,3-thiazol-5-yl)ethane |
| LiAlH₄ | THF | RT | 2-Hydroxy-1-(1,3-thiazol-5-yl)ethane |
Condensation Reactions
The ketone participates in condensation with hydrazines or hydroxylamines:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Hydrazine hydrate | EtOH, reflux, 4h | Hydrazone derivative | Precursor for heterocycle synthesis |
| Hydroxylamine HCl | Pyridine, RT, 12h | Oxime derivative | Chelating agent for metal complexes |
Cycloaddition Reactions
The thiazole ring acts as a diene or dienophile in [4+2] cycloadditions. For example, Diels-Alder reactions with electron-deficient dienophiles like maleic anhydride proceed under thermal conditions:
| Dienophile | Conditions | Product |
|---|---|---|
| Maleic anhydride | Toluene, 110°C, 24h | Bicyclic thiazole-lactone adduct |
These adducts are explored for bioactive molecule development .
Stability Under Thermal and Photolytic Conditions
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products, including biocides and fungicides.
Mechanism of Action
The mechanism of action of tert-butylN-[2-oxo-2-(1,3-thiazol-5-yl)ethyl]carbamate involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Thiazole vs. Thiadiazole : Replacement of the thiazole ring with a brominated thiadiazole () increases molecular weight (280.14 vs. 243.30) and alters electronic properties due to the additional nitrogen atom .
- Halogenation : Bromo and chloro substituents () increase molecular weight and may improve reactivity in cross-coupling reactions .
Physicochemical Properties
- Solubility : The tert-butyl group in the target compound increases hydrophobicity compared to benzyl carbamates (). Thiazole-containing analogs may exhibit better aqueous solubility than halogenated derivatives due to hydrogen-bonding capability .
- Stability : The tert-butyl carbamate group offers superior stability under acidic conditions compared to benzyl or trifluoroethyl carbamates () .
Biological Activity
tert-butyl N-[2-oxo-2-(1,3-thiazol-5-yl)ethyl]carbamate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C12H18N2O3S
- Molecular Weight : 270.35 g/mol
- CAS Number : 1996272-34-4
- Structure : The compound features a thiazole ring which is known for its diverse biological activities.
The biological activity of tert-butyl N-[2-oxo-2-(1,3-thiazol-5-yl)ethyl]carbamate is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazole moiety can facilitate hydrogen bonding and π-π interactions, enhancing binding affinity to target proteins. The carbamate group may also act as a leaving group in enzymatic reactions, promoting the formation of covalent bonds with biological macromolecules.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. A study demonstrated that tert-butyl N-[2-oxo-2-(1,3-thiazol-5-yl)ethyl]carbamate showed inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Properties
In vitro studies have revealed that this compound exhibits cytotoxic effects on several cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways. Further research is needed to elucidate the specific pathways involved and the compound's efficacy in vivo.
Neuroprotective Effects
Recent findings suggest that tert-butyl N-[2-oxo-2-(1,3-thiazol-5-yl)ethyl]carbamate may possess neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cells, potentially offering protective effects against neurodegenerative diseases.
Case Studies and Research Findings
Synthesis and Production
The synthesis of tert-butyl N-[2-oxo-2-(1,3-thiazol-5-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a thiazole derivative under controlled conditions to optimize yield and purity. Methods often include palladium-catalyzed cross-coupling reactions.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for tert-butyl N-[2-oxo-2-(1,3-thiazol-5-yl)ethyl]carbamate?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts to couple thiazole-containing boronic acids with tert-butyl carbamate precursors. For example, coupling 5-bromothiazole with a tert-butyl carbamate intermediate in tetrahydrofuran (THF) under reflux, using DIEA as a base and DMAP as a catalyst, yields the target compound (33% yield) . Optimize stoichiometry and reaction time to improve yield.
Q. How is this compound characterized structurally in solid-state studies?
- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL) is standard for resolving crystal structures. Hydrogen-bonding interactions and three-dimensional packing can be analyzed to confirm molecular geometry. For carbamate derivatives, ensure high-resolution data collection (e.g., synchrotron sources) and refine using Olex2 or similar software to address disorder in the tert-butyl group .
Q. What spectroscopic techniques are critical for verifying purity and functional groups?
- Methodological Answer : Use / NMR to confirm the tert-butyl group (δ ~1.4 ppm for , ~28 ppm for ) and the thiazole moiety (distinct aromatic protons at δ 7.5–8.5 ppm). IR spectroscopy identifies carbamate C=O stretches (~1700 cm) and thiazole ring vibrations. High-resolution mass spectrometry (HRMS) validates molecular weight .
Advanced Research Questions
Q. How can low yields in coupling reactions involving the thiazole moiety be addressed?
- Methodological Answer : Thiazoles often exhibit poor reactivity due to electron-withdrawing effects. Strategies include:
- Pre-activation : Use pre-brominated thiazole derivatives to enhance electrophilicity.
- Catalyst optimization : Screen Pd catalysts (e.g., Pd(dba)) with bulky phosphine ligands (e.g., XPhos) to stabilize oxidative addition intermediates.
- Solvent effects : Replace THF with polar aprotic solvents like DMF to improve solubility of intermediates .
Q. What computational approaches predict the reactivity of this carbamate in nucleophilic environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilic carbamate carbonyl’s susceptibility to nucleophilic attack. Analyze Fukui indices to identify reactive sites. Molecular dynamics simulations in explicit solvent (e.g., water, DMSO) predict hydrolysis rates and byproduct formation .
Q. How are crystallographic data discrepancies resolved during refinement?
- Methodological Answer : Discrepancies often arise from disorder in the tert-butyl group or thiazole ring. Use SHELXL’s PART instruction to model disorder, applying isotropic displacement parameters for minor components. Validate with R/wR convergence (<5%) and check residual electron density maps for unaccounted peaks .
Q. What strategies mitigate decomposition during storage or reaction?
- Methodological Answer : The tert-butyl carbamate is prone to hydrolysis under acidic/basic conditions. Store refrigerated in airtight containers with desiccants. During reactions, avoid protic solvents (e.g., MeOH) and minimize exposure to moisture. For long-term stability, derivatize the carbamate as a more robust protecting group (e.g., Fmoc) if synthetic goals permit .
Q. How to analyze byproducts in thiazole-functionalized carbamate syntheses?
- Methodological Answer : Use LC-MS with a C18 column (ACN/water gradient) to separate byproducts. For example, dimerization via thiazole C-H activation or tert-butyl cleavage can occur. Tandem mass spectrometry (MS/MS) fragments ions to identify structural motifs. Compare with synthetic standards spiked into the reaction mixture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
